

IUPAC name of 5-Chloro-8-methylquinolin-4-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloro-8-methylquinolin-4-ol

Cat. No.: B1356005

[Get Quote](#)

An In-depth Technical Guide to **5-Chloro-8-methylquinolin-4-ol**: Properties, Synthesis, and Therapeutic Potential

Executive Summary

5-Chloro-8-methylquinolin-4-ol is a substituted quinolinol, a class of heterocyclic compounds recognized for its significant and diverse biological activities. As a functionalized derivative, it holds potential as a scaffold in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, a proposed synthetic pathway, and its potential applications based on the established bioactivity of the broader quinolinol class. The content is structured to serve researchers and drug development professionals by integrating established data with field-proven insights into its synthesis and potential mechanisms of action.

Part 1: Chemical Identity and Physicochemical Properties

The foundational step in evaluating any compound for research or development is to establish its precise chemical identity and physical characteristics. These data govern experimental design, from solubility for bioassays to storage conditions for maintaining stability.

Nomenclature and Chemical Identifiers

Correctly identifying a compound through its various nomenclature systems is critical for accurate literature searches and regulatory compliance.

Identifier	Value
IUPAC Name	5-Chloro-8-methylquinolin-4-ol
Synonyms	5-Chloro-4-hydroxy-8-methylquinoline, 5-Chloro-8-methyl-4-quinololinol[1]
CAS Number	203626-37-3[1]
Molecular Formula	C ₁₀ H ₈ ClNO[1]
Molecular Weight	193.63 g/mol [1]
CBNumber	CB5272684[1]

Molecular Structure

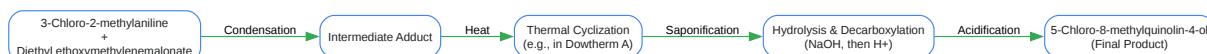
The arrangement of functional groups on the quinoline core dictates the molecule's electronic properties, reactivity, and ability to interact with biological targets. The structure features a quinoline bicyclic system substituted with a chloro group at position 5, a methyl group at position 8, and a hydroxyl group at position 4, leading to a quinolin-4-one tautomer.

Caption: Chemical structure of **5-Chloro-8-methylquinolin-4-ol**.

Predicted Physicochemical Properties

The following table summarizes key physicochemical properties, which are essential for handling, formulation, and experimental design. These values are predicted and provide a baseline for laboratory work.

Property	Value	Source
Appearance	Brown Solid	[1]
Boiling Point	363.2 ± 37.0 °C	[1]
Density	1.350 ± 0.06 g/cm ³	[1]
pKa	3.71 ± 0.40	[1]
Storage Temp.	2-8°C	[1][2]


Part 2: Synthesis and Characterization

While **5-Chloro-8-methylquinolin-4-ol** is available commercially as a research chemical, understanding its synthesis is crucial for researchers interested in creating derivatives or scaling up production.^[2] A plausible and efficient synthetic route can be designed based on established named reactions for quinoline synthesis.

Proposed Synthetic Pathway: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and widely used method for synthesizing quinolines. It involves the reaction of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization and subsequent hydrolysis/decarboxylation. This pathway is chosen for its reliability and its ability to accommodate a variety of substitutions on the aniline starting material.

A logical starting material for this synthesis is 3-chloro-2-methylaniline. The causality behind this choice is the desired final substitution pattern: the amino group directs the initial reaction, and the existing chloro and methyl groups will end up in the correct positions on the quinoline ring after cyclization.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow via the Gould-Jacobs reaction.

Experimental Protocol (Proposed)

This protocol is a representative, self-validating methodology derived from standard procedures for the Gould-Jacobs reaction.^[3]

Step 1: Condensation

- In a round-bottom flask, combine 3-chloro-2-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

- Heat the mixture at 110-130°C for 2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the aniline.
- Causality: This step forms the key aminomethylene-malonate intermediate. Using a slight excess of the malonate ester ensures complete consumption of the starting aniline.
- Remove the ethanol byproduct under reduced pressure to drive the reaction to completion. The crude intermediate is often sufficiently pure for the next step.

Step 2: Thermal Cyclization

- Add the crude intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A.
- Heat the mixture to 240-260°C. The cyclization is typically rapid, completing within 30-60 minutes. Monitor by TLC for the formation of the quinoline ester.
- Causality: The high temperature provides the activation energy needed for the intramolecular electrophilic aromatic substitution, where the aniline ring attacks one of the ester carbonyls to form the new heterocyclic ring.
- Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the cyclized product.
- Filter the solid, wash with hexane, and dry.

Step 3: Hydrolysis and Decarboxylation

- Suspend the cyclized ester in a 10% aqueous sodium hydroxide solution.
- Reflux the mixture for 1-2 hours until the solid dissolves, indicating the saponification of the ester to the carboxylate salt.
- Cool the solution in an ice bath and carefully acidify to pH ~5-6 with concentrated HCl.
- Causality: The basic hydrolysis cleaves the ester. Subsequent acidification protonates the carboxylate, and the resulting β -keto acid readily undergoes decarboxylation upon heating (or even at room temperature) to yield the final quinolin-4-ol product.

- The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum.

Purification and Spectroscopic Characterization

The crude product can be purified by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water.

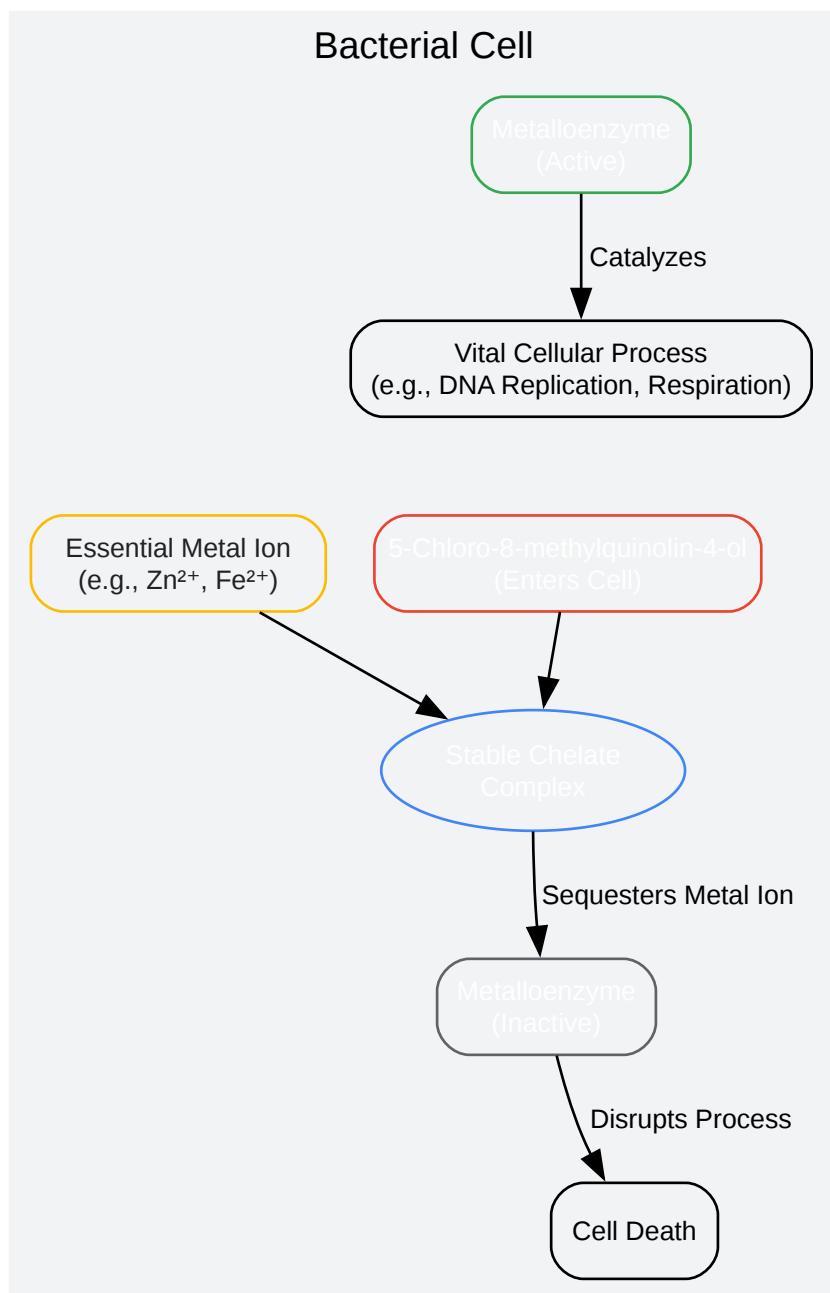
Expected Characterization Data:

- ^1H NMR: Protons on the quinoline ring would appear in the aromatic region (δ 7.0-8.5 ppm). The methyl protons would be a singlet around δ 2.5 ppm, and the hydroxyl proton would be a broad singlet, the position of which is dependent on solvent and concentration.
- ^{13}C NMR: Aromatic carbons would appear between δ 110-150 ppm. The carbonyl carbon of the quinolin-4-one tautomer would be significantly downfield (>160 ppm). The methyl carbon would appear upfield (~15-20 ppm).
- Mass Spectrometry (MS): The molecular ion peak $[\text{M}]^+$ would be observed at m/z 193, with a characteristic $[\text{M}+2]^+$ isotope peak at m/z 195 (approx. 1/3 the intensity) due to the presence of the ^{37}Cl isotope.
- Infrared (IR) Spectroscopy: Key peaks would include a broad O-H stretch (~3400 cm^{-1}), C=O stretch from the quinolone tautomer (~1650 cm^{-1}), and C-Cl stretch (~700-800 cm^{-1}).

Part 3: Biological Activity and Therapeutic Potential

While specific biological data for **5-Chloro-8-methylquinolin-4-ol** is not widely published, its therapeutic potential can be inferred from the extensive research on its parent scaffold, the quinolinols, particularly the closely related isomer 5-chloro-8-quinolinol (Cloxyquin).

The Quinolinol Scaffold in Medicinal Chemistry


Hydroxyquinoline derivatives are privileged scaffolds known for a wide array of biological activities.^[4] They are recognized as:

- Antibacterial and Antifungal Agents^[5]

- Antitubercular Agents: Cloxyquin shows potent activity against *Mycobacterium tuberculosis*, including multidrug-resistant strains.[6][7]
- Anticancer Agents: Some derivatives show promise in inhibiting the growth of cancer cells.[6][8]
- Enzyme Inhibitors: They can inhibit various enzymes, including HIF-1 α prolyl hydroxylase.[4]

Postulated Mechanism of Action: Metal Ion Chelation

A primary mechanism underlying the bioactivity of 8-hydroxyquinolines is their function as potent chelators of divalent metal ions, such as Zn^{2+} , Cu^{2+} , and Fe^{2+} . Many essential bacterial enzymes (e.g., metalloproteinases, DNA gyrase) rely on these metal ions as cofactors. By sequestering these ions, quinolinols disrupt vital cellular processes, leading to bacterial cell death. This mechanism is a key area of investigation for developing new antimicrobials that can overcome existing resistance pathways.

[Click to download full resolution via product page](#)

Caption: Postulated mechanism of action via metal ion chelation.

Potential Therapeutic Applications

Given its structural similarity to known bioactive agents, **5-Chloro-8-methylquinolin-4-ol** is a prime candidate for screening in several therapeutic areas:

- Antimicrobial Drug Discovery: It should be evaluated against a panel of clinically relevant bacteria (Gram-positive and Gram-negative) and fungi. Its most significant potential may lie in combating *M. tuberculosis*.[\[7\]](#)
- Oncology: Screening against various cancer cell lines is warranted, as the quinoline core is present in numerous anticancer agents.[\[6\]](#)
- Neurodegenerative Diseases: The ability of related compounds to modulate metal homeostasis has sparked interest in their potential for diseases like Alzheimer's and Parkinson's, where metal dysregulation is implicated.

Part 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **5-Chloro-8-methylquinolin-4-ol** is not publicly detailed, prudent laboratory practice dictates handling it with the precautions appropriate for related, well-characterized quinolinols like 5-Chloro-8-quinololinol.

- Hazard Identification: Assumed to be harmful if swallowed and to cause skin, eye, and respiratory system irritation.[\[9\]](#)[\[10\]](#) May cause skin sensitization.[\[9\]](#)
- Handling: Use only in a well-ventilated area or under a chemical fume hood.[\[11\]](#) Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[\[12\]](#) Avoid generating dust.[\[9\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[\[1\]](#)
[\[2\]](#) Protect from light.[\[11\]](#)
- First Aid:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[\[12\]](#)
 - Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[\[12\]](#)
 - Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[\[11\]](#)

- Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[\[11\]](#)

Part 5: Conclusion and Future Directions

5-Chloro-8-methylquinolin-4-ol is a strategically substituted heterocyclic compound with significant, albeit largely unexplored, potential in drug discovery. Its value is derived from the proven therapeutic relevance of the quinolinol scaffold. The logical synthetic accessibility via the Gould-Jacobs reaction makes it an attractive target for medicinal chemistry programs.

Future research should focus on:

- Comprehensive Biological Screening: Systematically evaluating its activity against panels of bacteria, fungi, and cancer cell lines to identify primary therapeutic applications.
- Mechanism of Action Studies: Confirming its metal-chelating properties and investigating its effects on specific metalloenzymes.
- Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues by modifying the substituents at the 5- and 8-positions to optimize potency and selectivity.

This technical guide provides the foundational knowledge for researchers to confidently engage with **5-Chloro-8-methylquinolin-4-ol**, from its basic properties to its high-potential applications in developing next-generation therapeutics.

References

- Thoreauchem. **5-Chloro-8-Methylquinolin-4-ol**-203626-37-3. [\[Link\]](#)
- Bali, A., et al. (2017). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. International Journal of ChemTech Research. [\[Link\]](#)
- Pharmaffiliates. 5-Chloro-4-Hydroxy-8-methylquinoline. [\[Link\]](#)
- The Royal Society of Chemistry.
- Fisher Scientific. SAFETY DATA SHEET - 5-Chloro-8-hydroxyquinoline (2023). [\[Link\]](#)
- ResearchGate. Synthesis, Characterization, and Biological Activity of 5-Chloroquinolin-8-ol Complexes. [\[Link\]](#)
- PubChem. 5-Chloro-8-hydroxyquinoline. [\[Link\]](#)
- PubChem. 5-Chloroquinolin-8-ol; 7-chloroquinolin-8-ol. [\[Link\]](#)

- Al-Hussain, S. A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. *Molecules*. [Link]
- Taha, M., et al. (2026). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. *MDPI*. [Link]
- ResearchGate. The structure and numbering of 5-chloro-8-hydroxyquinoline. [Link]
- Chen, Y., et al. (2001). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against *Mycobacterium tuberculosis*. *Antimicrobial Agents and Chemotherapy*. [Link]
- JIN DUN CHEMISTRY.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

Sources

- 1. 203626-37-3 CAS MSDS (5-CHLORO-4-HYDROXY-8-METHYLQUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
- 5. 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cionpharma.com [cionpharma.com]
- 7. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against *Mycobacterium tuberculosis* - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications [jindunchemical.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.de [fishersci.de]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]

- To cite this document: BenchChem. [IUPAC name of 5-Chloro-8-methylquinolin-4-ol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1356005#iupac-name-of-5-chloro-8-methylquinolin-4-ol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com